molecular formula C6H12O2 B1472759 Tert-butyl acetate-D12 CAS No. 358731-05-2

Tert-butyl acetate-D12

Cat. No. B1472759
Key on ui cas rn: 358731-05-2
M. Wt: 128.23 g/mol
InChI Key: WMOVHXAZOJBABW-MGKWXGLJSA-N
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Patent
US06127340

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.109 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=[N:11][CH:10]=[CH:9]2)=O)C=1.[Li:13][CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].[CH2:22]1COCC1>>[Li+:13].[CH3:9][CH:10]([N-:11][CH:18]([CH3:20])[CH3:21])[CH3:22].[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:16])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.109 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring to the above solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 2 h at room temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.901 mL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mol
AMOUNT: VOLUME 0.243 mL
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06127340

Procedure details

Cbz-D-Dpa-Pro-OH (0.265 g, 5.6×10-4 mol) was dissolved in THF, and cooled to 0° C. in an ice bath. CDI (N,N'-carbonyldiimidazole, 0.109 g, 6.7×10-4 mol, 1.2 mol eq) was added with stirring to the above solution, and left for 30 min at 0° C., followed by 2 h at room temperature. The mixture was added dropwise to a precooled solution of tertiary butyl lithioacetate (formed from the addition of LDA {0.901 cm3 of 2M solution, 3.2 mol eq in THF} to tertiary butyl aceate {0.21 g, 0.243 cm3, 3.2 mol eq}) over 1 h at -78° C. When the addition had finished, the reaction mixture was kept at this temperature for 15 min, quenched with 1M HCl (64 cm3), allowed to warm to 0° C., acidified to pH 3, and extracted with CHCl3 (3×100 cm3). The combined CHCl3 layer was washed with saturated brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure on a rotary evaporator. Chromatographic purification (Sephadex® LH20, MeOH) of the oily residue provided (0.215 g, 67%) of the desired compound as a yellow crystalline solid. 1H(CDCl3) N.M.R.--good; 13C(CDCl3) N.M.R.--good; ESMS(MeOH): m/z(%) 593 (M+Na, 100), 1164 (2M+H+Na).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.109 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=[N:11][CH:10]=[CH:9]2)=O)C=1.[Li:13][CH2:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].[CH2:22]1COCC1>>[Li+:13].[CH3:9][CH:10]([N-:11][CH:18]([CH3:20])[CH3:21])[CH3:22].[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:16])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Cbz-D-Dpa-Pro-OH
Quantity
0.265 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.109 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring to the above solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 2 h at room temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.901 mL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C)(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.2 mol
AMOUNT: VOLUME 0.243 mL
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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